molecular formula C18H25N5O4 B2977449 ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 915935-43-2

ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B2977449
CAS No.: 915935-43-2
M. Wt: 375.429
InChI Key: OWBBCUNBYQAHSH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a synthetic compound featuring a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate involves a multi-step reaction process. Key reagents typically include imidazole derivatives, purine bases, and specific esterification agents. These reactions are conducted under controlled conditions, often requiring precise temperature management, solvent choices, and catalytic influences to ensure the desired product yield.

Industrial Production Methods

Industrially, the production of this compound often involves automated systems to manage the complexity and precision needed. Large-scale reactors, continuous-flow processes, and stringent quality control protocols are employed to maintain consistent product quality and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate can participate in various types of reactions:

  • Oxidation: : Can undergo oxidation reactions under the influence of strong oxidizing agents, leading to the formation of oxides.

  • Reduction: : Subject to reduction processes, particularly affecting the carbonyl groups within its structure.

  • Substitution: : Active sites within the molecule allow for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The reactions typically yield various intermediates and modified compounds, dependent on the specific reaction pathway and conditions employed. Examples include ethyl esters, substituted imidazole derivatives, and modified purine structures.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is used as a building block in the synthesis of more complex organic molecules. Its reactivity profile allows for extensive modifications, aiding in the development of novel compounds for various applications.

Biology

In biological research, this compound serves as a probe for studying enzymatic interactions and cellular processes. Its structural features mimic certain biologically active molecules, enabling researchers to investigate mechanisms of action within biological systems.

Medicine

Medicinally, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest its involvement in modulating specific biochemical pathways, making it a candidate for drug development targeting certain diseases.

Industry

In industrial applications, it’s used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for creating high-performance materials and additives.

Mechanism of Action

The mechanism by which ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind specifically to active sites, influencing the activity of these molecules. Pathways involved include signal transduction, metabolic regulation, and molecular synthesis processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-isopropyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

  • Methyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Uniqueness

This compound stands out due to its distinct isopentyl side chain and the ethyl ester functional group. These structural elements impart unique reactivity and interaction profiles compared to similar compounds, making it a valuable tool in diverse research and application contexts.

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Properties

IUPAC Name

ethyl 2-[4,7-dimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-6-27-13(24)10-22-12(4)9-23-14-15(19-17(22)23)20(5)18(26)21(16(14)25)8-7-11(2)3/h9,11H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBBCUNBYQAHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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